3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-BROMO-N-(3,4-DICHLOROPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-(3,4-DICHLOROPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS).
Attachment of the phenyl and trifluoromethyl groups: These groups can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-(3,4-DICHLOROPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-BROMO-N-(3,4-DICHLOROPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-BROMO-N-(3,4-DICHLOROPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-5-ONE: Shares the pyrazolo[1,5-a]pyrimidine core but lacks the phenyl and dichlorophenyl groups.
3,5-DIARYLATED 7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINES: Similar structure with variations in the aryl groups attached.
Uniqueness
The presence of the bromine, dichlorophenyl, phenyl, and trifluoromethyl groups in 3-BROMO-N-(3,4-DICHLOROPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE makes it unique
Properties
Molecular Formula |
C20H14BrCl2F3N4O |
---|---|
Molecular Weight |
534.2 g/mol |
IUPAC Name |
3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H14BrCl2F3N4O/c21-16-17(19(31)27-11-6-7-12(22)13(23)8-11)29-30-15(20(24,25)26)9-14(28-18(16)30)10-4-2-1-3-5-10/h1-8,14-15,28H,9H2,(H,27,31) |
InChI Key |
SIIBQZXXKKPFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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